molecular formula C17H17N3O3S B2795926 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 846026-36-6

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2795926
CAS No.: 846026-36-6
M. Wt: 343.4
InChI Key: DCJIBRWHLNNAIJ-UHFFFAOYSA-N
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Description

The compound “2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups and rings. It has a benzofuro[3,2-d]pyrimidine core, which is a bicyclic system consisting of a benzene ring fused to a furo[3,2-d]pyrimidine ring . This core is attached to a thioacetamide group and a tetrahydrofuran ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuro[3,2-d]pyrimidine core, the thioacetamide group, and the tetrahydrofuran ring . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzofuro[3,2-d]pyrimidine core and the thioacetamide group . These groups could potentially undergo various chemical reactions, including nucleophilic substitutions or additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, would need to be determined experimentally .

Scientific Research Applications

Crystal Structure Analysis

Crystallographic studies of benzofuro[3,2-d]pyrimidine derivatives and closely related compounds have revealed insights into their molecular conformation and interactions. For example, Subasri et al. (2016, 2017) detailed the crystal structures of various (diaminopyrimidin-2-yl)sulfanyl acetamides, showing folded conformations stabilized by intramolecular hydrogen bonding, which could influence their reactivity and interaction with biological targets (Subasri et al., 2016); (Subasri et al., 2017).

Synthesis and Biological Activity

Research on the synthesis of novel heterocyclic compounds derived from benzofuro[3,2-d]pyrimidines has shown promising anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized compounds with significant COX-2 selectivity and analgesic activity, highlighting the therapeutic potential of these molecules in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Properties

Several studies have synthesized and evaluated the antimicrobial activities of pyrimidine-incorporated compounds. Soni and Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives, demonstrating notable antimicrobial and antituberculosis activity (Soni & Patel, 2017).

Synthesis Methodologies

Innovative synthesis strategies for benzofuro[3,2-d]pyrimidine derivatives have been developed to enhance the efficiency and yield of these compounds. Pokhodylo et al. (2015) reported a high-yield synthetic method for preparing various thieno[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives, emphasizing the versatility of these compounds in pharmaceutical research (Pokhodylo et al., 2015).

Future Directions

Given the potential biological activity of similar compounds , this compound could be of interest for further study, particularly in the field of medicinal chemistry. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential therapeutic applications.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-14(18-8-11-4-3-7-22-11)9-24-17-16-15(19-10-20-17)12-5-1-2-6-13(12)23-16/h1-2,5-6,10-11H,3-4,7-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJIBRWHLNNAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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